molecular formula C7H8N2O2 B146504 3,4-Diaminobenzoic acid CAS No. 619-05-6

3,4-Diaminobenzoic acid

Cat. No. B146504
Key on ui cas rn: 619-05-6
M. Wt: 152.15 g/mol
InChI Key: HEMGYNNCNNODNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06309859B1

Procedure details

Forty mg of Met-NT-3 having methionine at its N-terminal obtained in Reference Example 3 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-NT-3. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 3,4-diaminobenzoic acid to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 37 to obtain a purified NT-3.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
0.25 g
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2](C(O)=O)CCSC.[C:10]([OH:14])(=[O:13])C=O.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.P([O-])([O-])([O-])=O>NC(N)=O.S([O-])([O-])(=O)=O.[Cu+2]>[NH2:1][C:2]1[CH:16]=[C:17]([CH:18]=[CH:19][C:20]=1[NH2:15])[C:10]([OH:14])=[O:13] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Three
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
NC(=O)N
Step Six
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.5 mL
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 3
ADDITION
Type
ADDITION
Details
To the mixture was added a solution
WASH
Type
WASH
Details
the column was washed with the same buffer solution at 6 ml/minute of flow rate
CUSTOM
Type
CUSTOM
Details
to collect the fraction of diketone derivative of Met-NT-3
ADDITION
Type
ADDITION
Details
To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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